2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane
Overview
Description
- 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane, also known as TFEMO , is a colorless liquid with a faint odor.
- It is primarily used as a monomer in the production of fluorinated polymers .
Synthesis Analysis
- TFEMO is synthesized by reacting tetrafluoroethylene with ethylene oxide in the presence of a suitable acid or base catalyst.
- The reaction proceeds via a radical mechanism, and the yield of TFEMO can be improved by controlling reaction conditions.
Molecular Structure Analysis
- Molecular Formula: C5H6F4O2
- Molecular Weight: 174.09 g/mol
- TFEMO has an epoxide (oxirane) ring structure with four fluorine atoms attached to the ethoxy group.
Chemical Reactions Analysis
- TFEMO is highly reactive and can undergo ring-opening polymerization to form high molecular weight polymers.
- It can also undergo nucleophilic addition reactions with various chemical species, resulting in the formation of different functional groups.
Scientific Research Applications
1. High Voltage Electrolyte Solvent for Lithium Ion Batteries
- Application Summary: This compound is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F. It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .
- Methods of Application: Linear sweep voltammetry (LSV) and charging/discharging tests were used to demonstrate that the F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode .
- Results: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
2. Friction Modifiers
- Application Summary: The reactions of methyloxiranes containing polyfluoroalkyl substituents with strongly basic amines have been studied. The regioselective ring opening of the oxirane ring has afforded the corresponding amino alcohols which have been used as friction modifiers .
- Methods of Application: The reactions of available fluorine-containing oxiranes with different N-nucleophiles were investigated and the obtained compounds were used as the friction modifiers .
- Results: The friction coefficients in the presence of 2% solutions of the synthesized amino alcohols in an industrial lubricating oil have been measured .
Safety And Hazards
- TFEMO is flammable and an irritant .
- Follow safety precautions when handling this compound.
properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNPKDDYCOMYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881008 | |
Record name | (2H-Perfluoroethoxy)methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane | |
CAS RN |
85567-21-1 | |
Record name | 2-[(1,1,2,2-Tetrafluoroethoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85567-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1,1,2,2-Tetrafluoroethoxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085567211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H-Perfluoroethoxy)methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1,1,2,2-tetrafluoroethoxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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